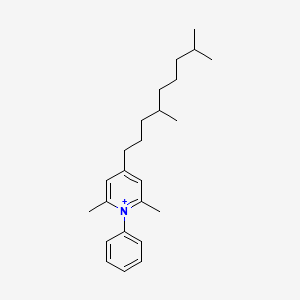
1,3-Dichloro-2-(propan-2-yl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-2-(propan-2-yl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two chlorine atoms and an isopropyl group attached to the naphthalene ring. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-(propan-2-yl)naphthalene typically involves the chlorination of 2-(propan-2-yl)naphthalene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors equipped with advanced control systems to monitor and regulate reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the chlorination process.
化学反应分析
Types of Reactions
1,3-Dichloro-2-(propan-2-yl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the naphthalene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Oxidation: Ketones or carboxylic acids derived from the isopropyl group.
Reduction: Dechlorinated naphthalene derivatives or modified naphthalene rings.
科学研究应用
1,3-Dichloro-2-(propan-2-yl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 1,3-Dichloro-2-(propan-2-yl)naphthalene involves its interaction with specific molecular targets. The chlorine atoms and the isopropyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
相似化合物的比较
1,3-Dichloro-2-(propan-2-yl)naphthalene can be compared with other naphthalene derivatives such as:
1,3-Dichloro-2-(methyl)naphthalene: Similar structure but with a methyl group instead of an isopropyl group.
1,3-Dichloro-2-(ethyl)naphthalene: Contains an ethyl group instead of an isopropyl group.
1,3-Dichloro-2-(tert-butyl)naphthalene: Features a tert-butyl group, leading to different steric and electronic effects.
属性
CAS 编号 |
143626-91-9 |
|---|---|
分子式 |
C13H12Cl2 |
分子量 |
239.14 g/mol |
IUPAC 名称 |
1,3-dichloro-2-propan-2-ylnaphthalene |
InChI |
InChI=1S/C13H12Cl2/c1-8(2)12-11(14)7-9-5-3-4-6-10(9)13(12)15/h3-8H,1-2H3 |
InChI 键 |
KNFLWKPYPYSIMN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C2=CC=CC=C2C=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Amino-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol](/img/structure/B14265187.png)
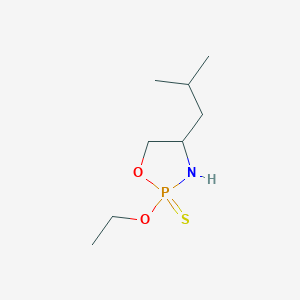
![N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea](/img/structure/B14265201.png)
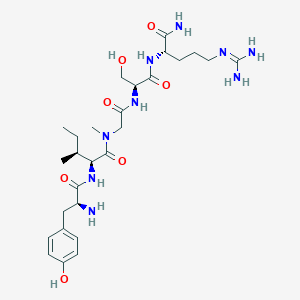
methyl}carbonimidoyl](/img/structure/B14265204.png)
![2-[[(Z)-3-hydroxy-2-[(6-methylpyridin-2-yl)carbamoyl]but-2-enylidene]amino]acetic acid](/img/structure/B14265206.png)
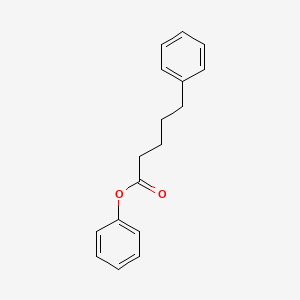
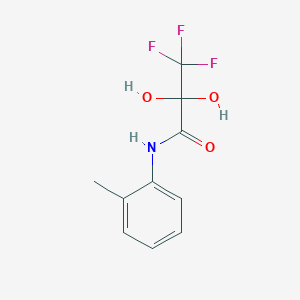
![5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14265216.png)

![2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14265243.png)

